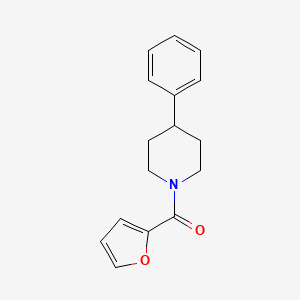
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)prop-2-enamide, also known as MPTP, is a chemical compound that has been extensively studied due to its potential applications in scientific research. MPTP is a potent inhibitor of mitochondrial complex I, which makes it a valuable tool for investigating the role of oxidative phosphorylation in cellular metabolism.
作用机制
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)prop-2-enamide inhibits mitochondrial complex I, which is a key component of the electron transport chain in cellular respiration. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which can ultimately lead to cell death. The specific mechanism by which N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)prop-2-enamide induces Parkinson's disease-like symptoms is not fully understood, but it is believed to involve the selective destruction of dopaminergic neurons in the substantia nigra.
Biochemical and Physiological Effects:
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)prop-2-enamide has been shown to induce Parkinson's disease-like symptoms in humans and primates, including tremors, rigidity, and bradykinesia. It has also been shown to cause a decrease in dopamine levels in the striatum, which is a hallmark of Parkinson's disease. Additionally, N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)prop-2-enamide has been shown to induce oxidative stress and inflammation in the brain, which can contribute to the development of neurodegenerative diseases.
实验室实验的优点和局限性
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)prop-2-enamide is a valuable tool for investigating the role of oxidative phosphorylation in cellular metabolism and the development of neurodegenerative diseases. Its ability to induce Parkinson's disease-like symptoms in humans and primates makes it a valuable model for studying the disease. However, N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)prop-2-enamide has some limitations, including its toxicity and the fact that it induces a specific type of Parkinson's disease that may not fully represent the disease in humans.
未来方向
There are several future directions for N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)prop-2-enamide research, including the development of new models for studying Parkinson's disease, the investigation of the role of mitochondrial dysfunction in other neurodegenerative diseases, and the development of new drugs that target mitochondrial complex I. Additionally, there is a need for further research into the mechanisms by which N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)prop-2-enamide induces Parkinson's disease-like symptoms, as well as the development of new treatments for the disease.
合成方法
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)prop-2-enamide can be synthesized using a variety of methods, including the reaction of 2-thiophenecarboxylic acid with morpholine and propargyl bromide, followed by a condensation reaction with acetic anhydride. Other methods involve the use of different reagents and solvents, but the overall process remains similar.
科学研究应用
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)prop-2-enamide has been used extensively in scientific research as a tool for investigating the role of oxidative phosphorylation in cellular metabolism. It has been shown to induce Parkinson's disease-like symptoms in humans and primates, making it a valuable model for studying the disease. Additionally, N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)prop-2-enamide has been used to study the effects of mitochondrial dysfunction on cellular processes and the development of neurodegenerative diseases.
属性
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-2-13(16)14-10-11(12-4-3-9-18-12)15-5-7-17-8-6-15/h2-4,9,11H,1,5-8,10H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLZWIIPNCJMIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC(C1=CC=CS1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-propan-2-ylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7558144.png)
![1-[4-[(2-Methyl-1,3-benzothiazol-6-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558149.png)
![2-[(2-Pyridinylthio)methyl]pyridine](/img/structure/B7558150.png)
![N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine](/img/structure/B7558165.png)
![5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid](/img/structure/B7558171.png)




![3,21-Bis(trichloromethyl)-2,6,9,12,15,18,22-heptaoxa-4,20-diazabicyclo[21.4.0]heptacosa-1(27),23,25-triene-5,19-dione](/img/structure/B7558207.png)
![1-[6-Bromo-4-(dibromomethyl)-5,5-dimethyl-1-bicyclo[2.1.1]hexanyl]ethanone](/img/structure/B7558217.png)

![[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone](/img/structure/B7558222.png)
![2-iodo-N-[3-[(2-iodobenzoyl)-methylamino]propyl]benzamide](/img/structure/B7558227.png)